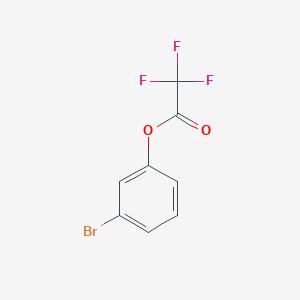

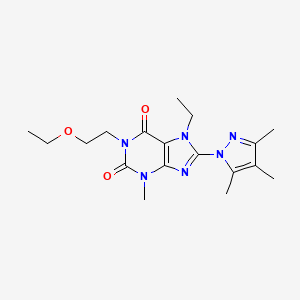

![molecular formula C15H15N3O3S B2859236 5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-48-5](/img/structure/B2859236.png)

5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound you mentioned seems to be a derivative of quinazoline, with additional functional groups attached to it.

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .Molecular Structure Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine . The compound you mentioned likely has a similar planar structure due to the presence of the quinazoline core.Chemical Reactions Analysis

Quinazoline can undergo various chemical reactions, including hydration, addition reactions, hydrolysis, and electrophilic and nucleophilic substitution . The specific reactions that “5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” can undergo would depend on the specific functional groups present in the molecule.Physical and Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol−1 and a density of 1.351 g/cm3 . The physical and chemical properties of “this compound” would depend on the specific functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A significant area of application for imidazoquinazolinone derivatives is in antitumor research. Various studies have synthesized and tested these compounds for their cytotoxic effects against different cancer cell lines. For example, compounds have shown promising anticancer activities, highlighting their potential as novel therapeutic agents for treating various types of cancer, including leukemia, colon, melanoma, renal, and breast cancer. The mechanisms of action often involve cell cycle arrest, apoptotic response, and modulation of cellular signaling pathways critical for cancer cell survival and proliferation (Georgey, 2014), (Sharma et al., 2013).

Antimicrobial Activity

Imidazoquinazolinone derivatives also exhibit antimicrobial properties, including antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, showing effectiveness by inhibiting growth and affecting microbial cell structures. This suggests their potential as new antimicrobial agents, which could be particularly useful in addressing drug resistance issues (Shi et al., 2013), (Patel et al., 2017).

Antiprotozoal Activity

Some studies have highlighted the antiprotozoal potential of imidazoquinazolinone derivatives. These compounds have shown promising results against protozoal infections, indicating their possible development into therapeutic agents for diseases caused by protozoal pathogens. The research suggests that these compounds can act through various mechanisms, including interference with protozoal DNA and inhibition of essential enzymatic activities necessary for protozoal survival and replication (Patel et al., 2017).

Safety and Hazards

Quinazoline is classified as an irritant . It’s important to handle it with care to avoid skin and eye contact, and to avoid inhaling it . The safety and hazards of “5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” would depend on the specific functional groups present in the molecule.

Eigenschaften

IUPAC Name |

8,9-dimethoxy-5-prop-2-enylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-4-5-22-15-16-10-7-12(21-3)11(20-2)6-9(10)14-17-13(19)8-18(14)15/h4,6-7H,1,5,8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAOGXSGFDADPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)

![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B2859162.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2859176.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)